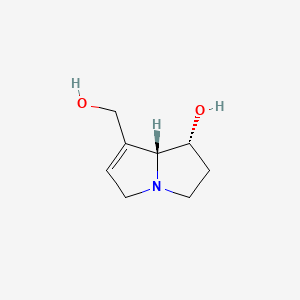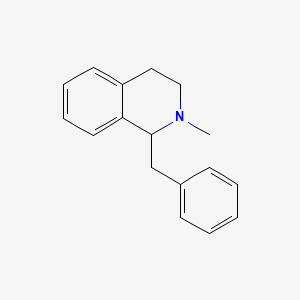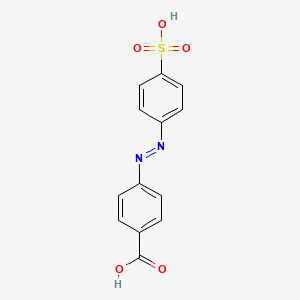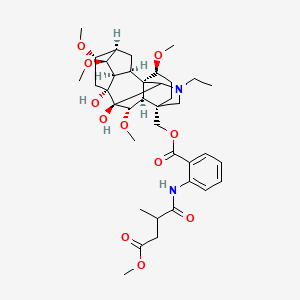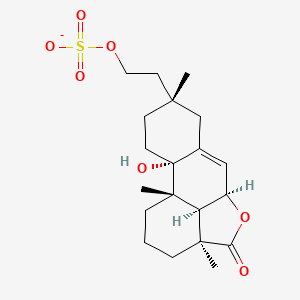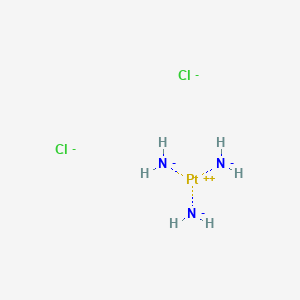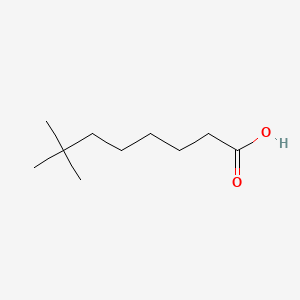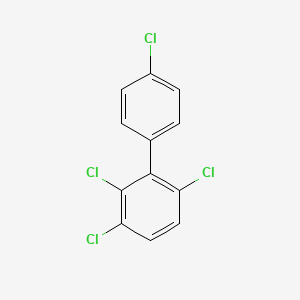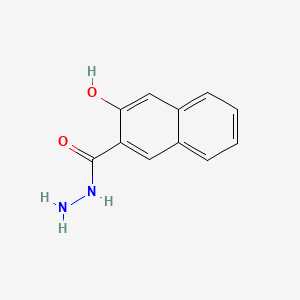
Oleandomycin 2'-O-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleandomycin 2'-O-phosphate is the 2'-O-phospho derivative of oleandomycin. It derives from an oleandomycin. It is a conjugate acid of an oleandomycin 2'-O-phosphate(1-).
Scientific Research Applications
Oleandomycin Biosynthesis and Functional Analysis
Oleandomycin, produced by Streptomyces antibioticus, involves complex biosynthesis processes. Functional analysis of genes like oleY, involved in the biosynthesis of l-oleandrose, a sugar attached to oleandomycin, highlights the molecular intricacies in antibiotic production. Overexpression of oleY in Escherichia coli and Streptomyces lividans led to the biotransformation of precursors into methylated derivatives, crucial for oleandomycin synthesis (Rodríguez et al., 2001).
Glycosylation of Macrolide Antibiotics
The oleD gene in Streptomyces antibioticus encodes a glycosyltransferase, a key enzyme that transfers glucose moieties to macrolides like oleandomycin. This glycosylation process is vital for the activity of macrolide antibiotics and has been studied through purification and kinetic analysis of the enzyme (Quirós et al., 2000).
Biosynthesis of l-Oleandrose
The biosynthesis of l-oleandrose, a component of oleandomycin, involves multiple genes like oleW, oleV, oleL, and oleU. A detailed study of these genes in Streptomyces antibioticus provides insights into the complex enzymatic pathways and their roles in antibiotic production (Aguirrezabalaga et al., 2000).
Engineering Glycosyltransferases
Oleandomycin glycosyltransferase variants have been engineered to enhance their substrate promiscuity. This allows for the glycosylation of diverse compounds, potentially broadening the scope of oleandomycin derivatives for therapeutic applications (Gantt et al., 2008).
Oleandomycin and Antiviral Research
Recent studies have explored the potential of oleandomycin in antiviral applications. Repurposing oleandomycin as an anti-SARS-CoV-2 agent through virtual computational approaches highlights its potential beyond traditional antibiotic use (Zrieq et al., 2022).
properties
Product Name |
Oleandomycin 2'-O-phosphate |
|---|---|
Molecular Formula |
C35H62NO15P |
Molecular Weight |
767.8 g/mol |
IUPAC Name |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-6-yl]oxy]-6-methyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C35H62NO15P/c1-16-14-35(15-45-35)32(39)19(4)27(37)18(3)22(7)48-33(40)21(6)30(49-26-13-25(44-11)28(38)23(8)47-26)20(5)29(16)50-34-31(51-52(41,42)43)24(36(9)10)12-17(2)46-34/h16-31,34,37-38H,12-15H2,1-11H3,(H2,41,42,43)/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31+,34-,35+/m0/s1 |
InChI Key |
XGECXLDCKVMKRN-KPBLUZLMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)OP(=O)(O)O)N(C)C |
SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)OP(=O)(O)O)N(C)C |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)OP(=O)(O)O)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



